molecular formula C19H18N4O3 B2593439 methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034229-99-5

methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2593439
CAS No.: 2034229-99-5
M. Wt: 350.378
InChI Key: DNMJGEDRLVJBJV-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyrazole and pyridine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridine compounds exhibit significant anticancer properties. Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, research has shown that similar compounds can inhibit RET kinase activity, which is implicated in various cancers, including thyroid cancer .

Antimicrobial Properties

Compounds containing pyrazole and pyridine rings have also been explored for their antimicrobial effects. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal pathogens. Studies on related compounds have demonstrated their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Structure-Based Drug Design (SBDD)

The application of structure-based drug design techniques has been pivotal in optimizing the pharmacological profiles of compounds like this compound). By utilizing computational modeling and docking studies, researchers can predict the binding affinities of this compound to various biological targets, enhancing its therapeutic potential .

Targeting Kinase Pathways

The compound's ability to interact with kinase pathways makes it a candidate for further exploration in targeted cancer therapies. Kinases are critical regulators of cell signaling, and inhibiting their activity can lead to reduced tumor growth and metastasis. In vitro studies have shown that similar compounds can effectively inhibit specific kinases involved in oncogenic signaling pathways .

Case Studies and Research Findings

StudyFindings
Study on RET Kinase InhibitionDemonstrated that pyrazole derivatives can selectively inhibit RET kinase, leading to reduced proliferation in cancer cell lines .
Antimicrobial Activity AssessmentFound that related compounds exhibit significant antibacterial activity against Gram-positive bacteria .
Structure-Based Design ResearchUtilized molecular docking to optimize binding interactions with target proteins, enhancing efficacy predictions .

Mechanism of Action

The mechanism of action of methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzoate moiety, a carbamoyl group, and a pyrazole-pyridine hybrid. The chemical formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, indicating the presence of multiple functional groups that contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that certain benzamide derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers. The structural similarity of these compounds suggests that this compound may also possess similar activities .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth. This includes the inhibition of kinases that are crucial for cell proliferation and survival. The presence of the pyrazole moiety is particularly significant as it has been associated with the modulation of protein interactions critical for cancer progression .

Study 1: Inhibition of RET Kinase

In a recent investigation, a series of compounds similar to this compound were synthesized and evaluated for their ability to inhibit RET kinase activity. The results showed that these compounds could significantly reduce RET-mediated signaling in vitro, leading to decreased proliferation in RET-positive cancer cells .

Compound NameRET Kinase IC50 (µM)Cell Line Tested
Compound A0.5PC12
Compound B0.8A549
Methyl 4...0.7HCT116

Study 2: Apoptotic Induction

Another study focused on the apoptotic effects induced by this compound). The compound was tested on various cancer cell lines, revealing significant apoptotic induction as evidenced by increased caspase activity and annexin V staining .

Properties

IUPAC Name

methyl 4-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-12-17(11-22-23)16-7-13(8-20-10-16)9-21-18(24)14-3-5-15(6-4-14)19(25)26-2/h3-8,10-12H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJGEDRLVJBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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